molecular formula C11H13ClN4O3 B3040606 2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one CAS No. 219689-83-5

2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one

Cat. No. B3040606
CAS RN: 219689-83-5
M. Wt: 284.7 g/mol
InChI Key: SEYKHICAQJLAHI-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one” is a chemical compound with the molecular formula C11H13ClN4O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . A common method for the synthesis of substituted piperazines involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves aza-Michael addition between diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one” consists of a piperazine ring attached to a pyridyl group and an ethanone group . The piperazine ring contains two nitrogen atoms, and the pyridyl group contains a nitro group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one” include a molecular weight of 284.7 . Further details about its melting point, boiling point, and density are not available in the resources .

properties

IUPAC Name

2-chloro-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O3/c12-7-11(17)15-5-3-14(4-6-15)10-2-1-9(8-13-10)16(18)19/h1-2,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYKHICAQJLAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193530
Record name 2-Chloro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one

CAS RN

219689-83-5
Record name 2-Chloro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219689-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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